ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1692301-66-8
VCID: VC4359718
InChI: InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-11-12(8)6(2)3/h5-6H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(C=NN1C(C)C)Br
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.119

ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

CAS No.: 1692301-66-8

Cat. No.: VC4359718

Molecular Formula: C9H13BrN2O2

Molecular Weight: 261.119

* For research use only. Not for human or veterinary use.

ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate - 1692301-66-8

Specification

CAS No. 1692301-66-8
Molecular Formula C9H13BrN2O2
Molecular Weight 261.119
IUPAC Name ethyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-11-12(8)6(2)3/h5-6H,4H2,1-3H3
Standard InChI Key KOHVTJYGEWTSRY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=NN1C(C)C)Br

Introduction

Chemical Identity

Molecular Details:

PropertyValue
Chemical NameEthyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate
SynonymsEthyl 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylate; 5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid ethyl ester
Molecular FormulaC9_9H13_13BrN2_2O2_2
Molecular Weight261.12 g/mol
CAS Number1374257-90-5
StructureContains a pyrazole ring with bromine, isopropyl, and ethoxycarbonyl substituents

Structural Features

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is characterized by:

  • Pyrazole Core: A five-membered aromatic heterocyclic ring containing two nitrogen atoms.

  • Substituents:

    • Bromine at position 4.

    • Isopropyl group at position 1.

    • Ethoxycarbonyl group at position 5.

The presence of the bromine atom enhances the compound's reactivity, making it suitable for further functionalization in synthetic chemistry.

Synthesis

The synthesis of ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate typically involves:

  • Starting Materials: Pyrazole derivatives or precursors such as hydrazines and β-dicarbonyl compounds.

  • Reagents: Brominating agents (e.g., NBS) for selective halogenation.

  • Conditions: Reflux in solvents like ethanol or acetonitrile to enable esterification and bromination reactions.

Detailed synthetic pathways are not explicitly available in the provided sources, but similar pyrazole derivatives are synthesized using analogous methods .

Applications

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate holds potential in:

Pharmaceutical Research

Pyrazole derivatives are widely studied for their biological activities, including:

  • Antimicrobial

  • Anti-inflammatory

  • Anticancer properties .

This compound could serve as a precursor for designing novel drugs due to its reactive bromine and ester groups.

Synthetic Chemistry

The bromine atom allows for:

  • Cross-coupling reactions (e.g., Suzuki or Heck reactions).

  • Functionalization to create diverse derivatives.

Comparison with Related Compounds

To better understand its properties, a comparison with structurally related compounds is provided:

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate C9_9H13_13BrN2_2O2_2261.12Bromine at position 3
Ethyl 5-amino-1-(4-chloro)-pyrazole derivative C12_{12}H11_{11}ClN4_4O4_{4}~300Amino and chloro substituents

The substitution pattern significantly influences reactivity and biological activity.

Limitations and Future Directions

While ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate has promising features, its specific biological activities remain underexplored. Future research should focus on:

  • Evaluating its pharmacological properties through in vitro and in vivo studies.

  • Exploring its role as an intermediate in synthesizing more complex molecules.

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